Cas no 84808-02-6 (NGA2 GLYCAN)
NGA2 GLYCAN Chemical and Physical Properties
Names and Identifiers
-
- NGA2 GLYCAN
- Asialo, agalacto, biantennary (NGA2)
- ethane
- GlcNAcβ(1-2)Manα(1-3)[GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-OH
- GN2M3GN2-OH
- PUBCHEM_54005949
- DTXSID40708311
- ethane.ethane
- FT-0672688
- O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2)-O-alpha-D-mannopyranosyl-(1-3)-O-[O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-6)]-O-beta-D-mannopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino
- 84808-02-6
- DA-76153
-
- MDL: MFCD01310890
- Inchi: 1S/2C2H6/c2*1-2/h2*1-2H3
- InChI Key: KOWXKIHEBFTVRU-UHFFFAOYSA-N
- SMILES: CC.CC
Computed Properties
- Exact Mass: 60.093900383g/mol
- Monoisotopic Mass: 60.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 23
- Hydrogen Bond Acceptor Count: 40
- Heavy Atom Count: 90
- Rotatable Bond Count: 31
- Complexity: 0
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
NGA2 GLYCAN Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873920-1mg |
G0 Glycan |
84808-02-6 | GR | 1mg |
¥950.00 | 2022-01-14 | |
| MedChemExpress | HY-N10629-1mg |
A2G0 Glycan |
84808-02-6 | ≥93.0% | 1mg |
¥6400 | 2025-04-15 | |
| Ambeed | A1188861-1mg |
A2G0 Glycan |
84808-02-6 | 98+% | 1mg |
$114.0 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_625166-10g |
NGA2 N-Glycan, 95% |
84808-02-6 | 95% | 10g |
¥449.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_625166-20g |
NGA2 N-Glycan, 95% |
84808-02-6 | 95% | 20g |
¥814.00 | 2025-04-12 |
NGA2 GLYCAN Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on NGA2 GLYCAN
NGA2 GLYCAN: A Comprehensive Overview
The compound with CAS No. 84808-02-6, commonly referred to as NGA2 GLYCAN, has emerged as a significant molecule in the field of glycoscience and biotechnology. This glycan structure, characterized by its unique composition and functional groups, has garnered attention due to its potential applications in drug development, diagnostics, and material science. Recent advancements in analytical techniques have enabled researchers to delve deeper into the structural elucidation and functional characterization of NGA2 GLYCAN, paving the way for innovative applications.
NGA2 GLYCAN is a complex carbohydrate molecule that plays a pivotal role in various biological processes, including cell signaling, immune response, and molecular recognition. Its structural diversity, driven by the presence of multiple monosaccharide units and glycosidic linkages, contributes to its versatility in binding with proteins and other biomolecules. This property makes it an attractive candidate for the development of glycotherapeutics and biosensors.
Recent studies have highlighted the potential of NGA2 GLYCAN in the context of cancer research. Researchers have discovered that this glycan structure can serve as a biomarker for early cancer detection due to its altered expression levels in tumor cells compared to healthy tissues. Additionally, NGA2 GLYCAN has shown promise in modulating the immune response, offering new avenues for immunotherapy strategies.
In the realm of material science, NGA2 GLYCAN has been explored for its ability to self-assemble into nanostructures under specific conditions. These self-assembled glycan nanostructures exhibit unique optical and mechanical properties, making them suitable for applications in drug delivery systems and tissue engineering scaffolds.
The synthesis and characterization of NGA2 GLYCAN have been facilitated by advancements in enzymatic glycosylation techniques and high-resolution mass spectrometry. These tools enable precise control over the glycan's structure, ensuring reproducibility and scalability for industrial applications.
Furthermore, computational modeling has played a crucial role in understanding the interaction dynamics of NGA2 GLYCAN with target molecules. Molecular dynamics simulations have provided insights into the conformational flexibility and binding affinity of this glycan structure, aiding in the rational design of glycomimetic compounds.
As research on NGA2 GLYCAN continues to evolve, its potential applications are expected to expand across multiple disciplines. The integration of interdisciplinary approaches, combining chemistry, biology, and engineering, will undoubtedly unlock new opportunities for leveraging this versatile glycan structure.
84808-02-6 (NGA2 GLYCAN) Related Products
- 6145-17-1(ethane (1-13c))
- 9002-88-4(Polyethylene)
- 9028-72-2(Lactic oxidase)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)